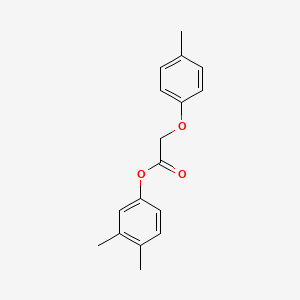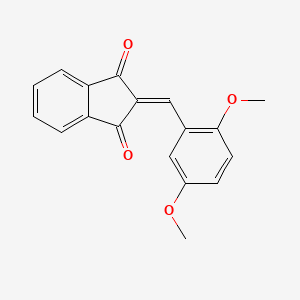![molecular formula C21H18ClN3O3 B5530054 3-{[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5530054.png)
3-{[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]carbonyl}-1-methyl-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules known for their potential therapeutic applications. The structure is characterized by a quinolinone backbone substituted with a piperazine moiety, which is a common feature in compounds exhibiting neuroleptic activities.
Synthesis Analysis
The synthesis of this compound involves multi-step organic reactions, starting from quinolinone derivatives, followed by the introduction of the piperazine group through nucleophilic substitution reactions. The specificity of the substituents, such as the 2-chlorophenyl group, plays a critical role in determining the final compound's pharmacological properties (Kikuchi et al., 1995).
Molecular Structure Analysis
The molecular structure of this compound has been characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies provide insights into the compound's conformation, electronic structure, and intermolecular interactions, which are crucial for its biological activity (Murugesan et al., 2021).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including interactions with biological targets such as dopamine receptors. Its ability to act as a dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist makes it a candidate for antipsychotic drug development (Yasuda et al., 1988).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(2-chlorophenyl)-3-oxopiperazine-1-carbonyl]-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-23-17-8-4-2-6-14(17)12-15(20(23)27)21(28)24-10-11-25(19(26)13-24)18-9-5-3-7-16(18)22/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZDAEKNLSNKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C(=O)N3CCN(C(=O)C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(methylamino)-4-(1-pyrrolidinylcarbonyl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5529971.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methoxyethanamine hydrochloride](/img/structure/B5529975.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5529986.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5530000.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5530001.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5530009.png)
![10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5530015.png)
![N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5530036.png)
![(1R*,5R*)-N,N-dimethyl-6-{[2-(propylamino)pyrimidin-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5530044.png)



![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5530076.png)
